(4-Chloroquinolin-6-yl)boronic acid
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Overview
Description
(4-Chloroquinolin-6-yl)boronic acid is an organic compound with the molecular formula C9H7BClNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroquinolin-6-yl)boronic acid typically involves the reaction of 4-chloroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Chloroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, and dimethylformamide (DMF) are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(4-Chloroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloroquinolin-6-yl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions . In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but a simpler structure.
(4-Bromoquinolin-6-yl)boronic Acid: Similar to (4-Chloroquinolin-6-yl)boronic acid but with a bromine atom instead of chlorine.
(4-Methoxyquinolin-6-yl)boronic Acid: Contains a methoxy group instead of chlorine, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a chlorine atom on the quinoline ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H7BClNO2 |
---|---|
Molecular Weight |
207.42 g/mol |
IUPAC Name |
(4-chloroquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5,13-14H |
InChI Key |
GZURNNRMQACUIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2C=C1)Cl)(O)O |
Origin of Product |
United States |
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